molecular formula C6H11FO5 B3062738 2-Deoxy-2-fluorohexopyranose CAS No. 38711-37-4

2-Deoxy-2-fluorohexopyranose

Cat. No. B3062738
CAS RN: 38711-37-4
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-2-fluorohexopyranose is the pyranose form of a 2-deoxy-2-fluorohexose.

Scientific Research Applications

Fluorodeoxyglucose (FDG) in Cancer Diagnosis and Treatment Monitoring

  • FDG-PET for Breast Cancer : A review highlighted the strong relationship between response to chemotherapy in breast cancer and decrease in FDG signal, suggesting FDG-PET's utility in early therapy response monitoring (Krak, Hoekstra, & Lammertsma, 2004).
  • Comparison of FDG and FLT in Oncology : [18F]FLT, a proliferation tracer, was compared to FDG, with findings indicating that while FDG is widely used, FLT offers specific advantages for monitoring cancer treatment, despite its limitations (Been, Suurmeijer, Cobben, Jager, Hoekstra, & Elsinga, 2004).
  • Non-Small Cell Lung Cancer (NSCLC) and FDG-PET : Research into NSCLC demonstrated FDG-PET's significance in diagnosis, staging, and prognosis, highlighting its potential to refine treatment approaches based on metabolic activity (Dooms & Vansteenkiste, 2007).

Clinical Utility and Methodological Considerations

  • Methodological Aspects of FDG-PET : Studies underscore the need for standardized methodologies in FDG-PET applications to distinguish responders from non-responders accurately in clinical settings, facilitating personalized treatment strategies (Krak, Hoekstra, & Lammertsma, 2004).
  • PET Imaging in Solid Cancers : Advancements in PET imaging agents beyond FDG have been reviewed, pointing to the need for a more complete molecular characterization of cancers. This is critical in the era of personalized medicine, where targeted therapies are matched with specific tumor characteristics (Garcia, Gebhart, & Flamen, 2012).

properties

IUPAC Name

3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311234, DTXSID60869453
Record name SBB070740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-2-fluorohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2-fluorohexopyranose

CAS RN

38711-37-4
Record name NSC240588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB070740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2-fluorohexopyranose
Reactant of Route 2
2-Deoxy-2-fluorohexopyranose
Reactant of Route 3
2-Deoxy-2-fluorohexopyranose
Reactant of Route 4
2-Deoxy-2-fluorohexopyranose
Reactant of Route 5
2-Deoxy-2-fluorohexopyranose
Reactant of Route 6
2-Deoxy-2-fluorohexopyranose

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